![molecular formula C13H21NO2S B344960 4-tert-butyl-N-propan-2-ylbenzenesulfonamide CAS No. 5636-16-8](/img/structure/B344960.png)
4-tert-butyl-N-propan-2-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-propan-2-ylbenzenesulfonamide, also known as TBPS, is a sulfonamide compound used in scientific research as a modulator of GABA-A receptors. GABA-A receptors are important targets for drugs that treat anxiety, epilepsy, and insomnia. TBPS is a potent antagonist of GABA-A receptors, and it has been used to study the role of these receptors in the central nervous system.
Mechanism of Action
Target of Action
It is known that sulfonamides, a group to which this compound belongs, often target enzymes or proteins that are crucial for the survival of cells or organisms .
Mode of Action
Sulfonamides typically act by inhibiting the function of their target enzymes or proteins, thereby disrupting essential biochemical processes .
Biochemical Pathways
Sulfonamides generally interfere with the synthesis of folic acid, an essential component for dna replication, in bacteria .
Pharmacokinetics
Sulfonamides are generally well-absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of essential enzymes or proteins by sulfonamides typically results in the disruption of critical cellular processes, leading to cell death .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of sulfonamides .
Advantages and Limitations for Lab Experiments
One advantage of using 4-tert-butyl-N-propan-2-ylbenzenesulfonamide in lab experiments is its potency as a GABA-A receptor antagonist. This allows for precise control over the level of GABA-A receptor activity in experimental systems. However, 4-tert-butyl-N-propan-2-ylbenzenesulfonamide can be toxic at high concentrations, and care must be taken to ensure that experiments are conducted within safe limits.
Future Directions
There are a number of future directions for research on 4-tert-butyl-N-propan-2-ylbenzenesulfonamide and its effects on GABA-A receptors. One area of interest is the role of GABA-A receptors in the development of epilepsy and other neurological disorders. Another area of interest is the development of new drugs that target GABA-A receptors, either as agonists or antagonists, for the treatment of these disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-tert-butyl-N-propan-2-ylbenzenesulfonamide and other GABA-A receptor modulators.
Synthesis Methods
4-tert-butyl-N-propan-2-ylbenzenesulfonamide can be synthesized by reacting 4-tert-butylbenzenesulfonyl chloride with N-propan-2-ylamine in the presence of a base such as triethylamine. The reaction yields 4-tert-butyl-N-propan-2-ylbenzenesulfonamide as a white crystalline solid.
Scientific Research Applications
4-tert-butyl-N-propan-2-ylbenzenesulfonamide has been used extensively in scientific research to study the mechanisms of GABA-A receptor function. GABA-A receptors are ion channels that are activated by the neurotransmitter GABA, and they play a critical role in regulating neuronal excitability in the brain. 4-tert-butyl-N-propan-2-ylbenzenesulfonamide has been used to study the effects of GABA-A receptor antagonists on neuronal activity, as well as the role of these receptors in the development of epilepsy.
properties
IUPAC Name |
4-tert-butyl-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-10(2)14-17(15,16)12-8-6-11(7-9-12)13(3,4)5/h6-10,14H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMCVZUPBMTCLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-propan-2-ylbenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.